molecular formula C7H7FN2O3 B580436 4-Fluoro-2-methoxy-5-nitroaniline CAS No. 1075705-01-9

4-Fluoro-2-methoxy-5-nitroaniline

Cat. No. B580436
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . Its structure consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone .


Synthesis Analysis

The synthesis of 4-Fluoro-2-Methoxy-5-nitroaniline involves dissolving 4-FLUORO-2-METHOXYANILINE in dichloromethane, adding concentrated sulfuric acid dropwise under ice-cooling, and then adding concentrated nitric acid dropwise . After stirring for 3 hours under ice-cooling, saturated aqueous sodium bicarbonate is added until pH 8 is reached .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline includes a benzene ring with a fluorine atom at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .


Chemical Reactions Analysis

In terms of its chemical reactivity, 4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 354.8±37.0 °C at 760 mmHg, and a flash point of 168.4±26.5 °C .

Scientific Research Applications

  • Synthesis of Antimalarial Compounds : 4-Fluoro-2-methoxy-5-nitroaniline is used in the synthesis of antimalarial drugs, such as 5-fluoroprimaquine. One approach to synthesizing this compound involves a modified Skraup reaction with 4-Fluoro-2-methoxy-5-nitroaniline (O’Neill, Park, & Storr, 1998).

  • Formation of Metal Complexes : It's used in the preparation of metal complexes with elements like copper(II), nickel(II), and cobalt(II). These complexes have been studied for their spectroscopic properties and structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

  • Photoreactions in Organic Synthesis : In organic synthesis, it's involved in photoreactions, such as the substitution of 2-fluoro-4-nitroanisole with n-hexylamine. This process results in the production of fluoride and methoxy substitution products (Pleixats & Marquet, 1990).

  • Use as a Dye Intermediate : 4-Fluoro-2-methoxy-5-nitroaniline serves as a novel dye intermediate, particularly in the U.S., and its applications could extend to pharmaceuticals and insecticides (Bil, 2007).

  • Synthesis of Heterocyclic Systems : It is utilized in the synthesis of heterocyclic systems containing bridgehead nitrogen atoms. This involves a series of reactions starting from 4-fluoroaniline, which is then acetylated, nitrated, and hydrolyzed to produce 4-fluoro-2-nitroaniline (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).

  • In Pyridine Nucleosides Synthesis : It plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine, a significant compound in medicinal chemistry (Nesnow & Heidelberger, 1975).

  • In Crystallography Studies : The compound is studied in crystallography to understand its structural properties, as in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

  • In Sulfonation Reactions : Its derivatives are synthesized through sulfonation reactions, which are key in various chemical processes (Courtin, 1982).

Safety And Hazards

The safety information for 4-Fluoro-2-Methoxy-5-nitroaniline includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .

properties

IUPAC Name

4-fluoro-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSIGSQCZXQTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726363
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxy-5-nitroaniline

CAS RN

1075705-01-9
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-2-methoxyaniline (2.4 g, 17.00 mmol) was added portionwise to concentrated H2SO4 (15 mL) which was cooled in a ice/water bath, and where the temperature was kept below 15° C. during the addition. The mixture was stirred until all the solid that formed had dissolved. KNO3 (0.815 mL, 17.00 mmol) was added portionwise such that the temperature was maintained below 10° C. The mixture was stirred overnight and then poured onto ice/water. The mixture was basified with concentrated NH4OH. The resulting solid was filtered off and then dissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated onto silica. Purification by FCC, eluting with 50-0% heptane in CH2Cl2 gave the title compound (2.450 g, 77%) as a yellow crystalline solid; 1H NMR: 3.91 (3H, s), 5.21 (2H, s), 7.03 (1H, d), 7.35 (1H, d); m/z: ES+ MH+ 187.4.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.815 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-2-methoxyaniline (0.71 g) in concentrated sulfuric acid (7.5 mL) was added guanidine nitrate (0.61 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.78 g).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
52
Citations
M Köckinger, B Wyler, C Aellig… - … Process Research & …, 2020 - ACS Publications
… A core building block in the synthesis of 1 is a tetrasubstituted benzene ring that is derived from 4-fluoro-2-methoxy-5-nitroaniline (2) (Scheme 1). Compound 2 can be prepared by the …
Number of citations: 26 pubs.acs.org
B Zhao, Y Guo, Z Lan, S Xu - 2016 7th International Conference …, 2017 - atlantis-press.com
… The compound 1 was synthesized from the commercially available 4-fluoro-2- methoxy-5nitroaniline through three steps including acylation, nucleophilic substitution and reduction. The …
Number of citations: 3 www.atlantis-press.com
P Voulgari, D Alivertis, K Skobridis - Helvetica Chimica Acta, 2021 - Wiley Online Library
… the hydrochloride salt of 4-fluoro-2-methoxy-5-nitroaniline (6) … commercially available 4-fluoro-2-methoxy-5-nitroaniline (6) … dried to give quantitatively 4-fluoro-2-methoxy-5-nitroaniline …
Number of citations: 1 onlinelibrary.wiley.com
F Zhou, K Ding - Current Drug Synthesis, 2022 - Wiley Online Library
… Subsequent SNAr reaction of intermediate 26 with 4-fluoro-2-methoxy-5-nitroaniline (27) in presence of p-toluenesulfonic acid to deliver intermediate 28 in 90% yield. Subsequent …
Number of citations: 4 onlinelibrary.wiley.com
M Imran, SA Khan, MK Alshammari, MA Alreshidi… - Biomedicines, 2021 - mdpi.com
… 4.5 mmol of G1 was heated at 100 C for 48 h with 4-fluoro-2-methoxy-5-nitroaniline and p-toluenesulfonic acid in dioxane. The cooled and concentrated product upon flash …
Number of citations: 16 www.mdpi.com
G Zhu, X Wang, F Wang, Y Mao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
New and convergent synthetic route of osimertinib is described on a dozen of grams scale. A key cyclization of 1‐(4‐((2‐(dimethylamino)ethyl)(methyl)amino)‐2‐methoxy‐5‐nitrophenyl)…
Number of citations: 7 onlinelibrary.wiley.com
H Zhang, W Wu, C Feng, Z Liu, E Bai, X Wang… - European Journal of …, 2017 - Elsevier
… And then the 6-chloro groups of 2 were substituted by 4-fluoro-2-methoxy-5-nitroaniline moiety to give the intermediates 3 with the yields of 81.5–92.0%. The fluoro groups of 3 were …
Number of citations: 31 www.sciencedirect.com
Z Su, T Yang, J Wang, M Lai, L Tong, G Wumaier… - Bioorganic & Medicinal …, 2020 - Elsevier
… Subsequently, compound 10a-d&10f-g were synthesized by the nucleophilic substitution of 9a-d&f-g with 4-fluoro-2-methoxy-5-nitroaniline. The nitro group of compound 10a-d&10f-g …
Number of citations: 15 www.sciencedirect.com
J Li, B An, X Song, Q Zhang, C Chen, S Wei… - European Journal of …, 2021 - Elsevier
… Compound 3m was substituted by 4-fluoro-2-methoxy-5-nitroaniline to give intermediate 4m. Next, 4m reacted with 2-(dimethylamino)ethanethiol to give 5m. Compound 5m was further …
Number of citations: 18 www.sciencedirect.com
B An, J Liu, Y Fan, W Nie, C Yang, H Yao, W Li… - Bioorganic …, 2022 - Elsevier
… reaction of benzo[b]thiophen-3-ylboronic acid and 2,4-dichloropyrimidine in the presence of PdCl 2 (PPh 3 ) 2 gave Compound 2, which reacted with 4-fluoro-2-methoxy-5-nitroaniline …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.